2-(4-(Bromomethyl)-3-fluorophenyl)oxazole
Overview
Description
“2-(4-(Bromomethyl)-3-fluorophenyl)oxazole” is a chemical compound that belongs to the oxazole family . Oxazoles are heterocyclic compounds that contain an oxygen atom and a nitrogen atom in a five-membered ring . They are known for their diverse biological activities and are used as intermediates in the synthesis of various chemical entities .
Synthesis Analysis
Oxazole compounds can be synthesized using various strategies. One of the most common methods is the Van Leusen reaction, which involves the use of tosylmethylisocyanides (TosMICs) . Another method involves a copper-catalyzed [3+2] annulation/olefination cascade between readily available iodonium–phosphonium hybrid ylides and amides . A novel oxazole building block, 4-bromomethyl-2-chlorooxazole, has also been synthesized and used in palladium-catalyzed cross-coupling reactions to make a range of 2,4-disubstituted oxazoles .Molecular Structure Analysis
The molecular structure of “2-(4-(Bromomethyl)-3-fluorophenyl)oxazole” can be determined using various techniques such as mass spectra, 1H NMR, infrared (IR), and single crystal X-ray diffraction . The InChI code for this compound is 1S/C4H4BrNO/c5-3-4-6-1-2-7-4/h1-2H,3H2 .Chemical Reactions Analysis
Oxazole compounds are known to play a major role in many important chemical reactions, both as intermediates and as final products . They can undergo various types of reactions, including cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-(Bromomethyl)-3-fluorophenyl)oxazole” can be determined using various techniques. For example, its molecular weight is 161.99 , and its molecular formula is C4H4BrNO .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, oxazole derivatives, including 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole, are valued for their structural diversity and biological activity. They serve as key intermediates in the synthesis of new chemical entities. The oxazole ring system is known to interact with a variety of receptors and enzymes, which makes it a significant scaffold for drug discovery . These interactions often lead to compounds with potential therapeutic applications against diseases such as cancer, diabetes, and bacterial infections .
Drug Discovery
The oxazole nucleus is a prime candidate for the development of new drugs due to its presence in several biologically active compounds. Researchers have been focusing on synthesizing various oxazole derivatives to screen for a wide spectrum of pharmacological activities. The compound could be utilized to create novel agents with potential antibacterial, antifungal, and anticancer properties .
Organic Synthesis
Oxazole derivatives are important in organic synthesis as they can be used to construct complex molecules. The bromomethyl group in 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole makes it a suitable candidate for further functionalization through various organic reactions, such as cross-coupling reactions, which are pivotal in building pharmacologically active molecules .
Material Science
In the field of material science, oxazole-based molecules are explored for their potential use in creating new materials. Their unique chemical structure allows them to be incorporated into polymers or small molecules that could have novel properties, useful in the development of advanced materials .
Biochemistry
Biochemically, oxazole derivatives are studied for their role in biological systems. They can mimic natural biochemical processes or inhibit specific enzymes, making them useful tools for probing biological pathways or as leads for the development of new biochemical reagents .
Pharmacology
In pharmacology, the study of oxazole derivatives like 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole is crucial for understanding their mechanism of action in the human body. These compounds can be designed to target specific pathways, leading to the development of new medications with improved efficacy and reduced side effects .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-(bromomethyl)-3-fluorophenyl]-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO/c11-6-8-2-1-7(5-9(8)12)10-13-3-4-14-10/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LARJNQWIWHUHNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=CO2)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Bromomethyl)-3-fluorophenyl)oxazole | |
CAS RN |
1245651-29-9 | |
Record name | 2-[4-(bromomethyl)-3-fluorophenyl]-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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